molecular formula C12H15FN2O3 B3956251 N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide

N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide

Cat. No. B3956251
M. Wt: 254.26 g/mol
InChI Key: DNGCKAOEMWTIES-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide, also known as FNPA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. FNPA is a member of the class of compounds known as nitrophenylalkanamides, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide has been studied for its potential applications in scientific research. It has been shown to exhibit anti-cancer activity in vitro against a range of cancer cell lines, including breast, lung, and colon cancer cells. N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide has also been shown to exhibit anti-inflammatory activity in vitro, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide has also been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide is also relatively inexpensive compared to other compounds used in scientific research. However, N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide also has limited solubility in organic solvents, which can limit its use in certain applications.

Future Directions

There are several directions for future research on N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide. One area of research could focus on the development of more water-soluble derivatives of N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide for use in experiments. Another area of research could focus on the development of more potent derivatives of N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide for use in cancer and inflammation research. Additionally, more studies could be conducted to fully elucidate the mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide and its potential applications in other areas of scientific research.
Conclusion
In conclusion, N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide is a chemical compound that has shown potential applications in scientific research. Its anti-cancer and anti-inflammatory activities make it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide and its potential applications in other areas of scientific research.

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-3-4-8(2)12(16)14-11-7-9(15(17)18)5-6-10(11)13/h5-8H,3-4H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGCKAOEMWTIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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